1-(2-chloropyridin-4-yl)-1H-pyrazol-4-amine
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Overview
Description
1-(2-Chloropyridin-4-yl)-1H-pyrazol-4-amine is a chemical compound characterized by its unique structure, which includes a pyridine ring substituted with a chloro group at the 2-position and a pyrazol ring at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(2-Chloropyridin-4-yl)-1H-pyrazol-4-amine can be synthesized through several methods. One common approach involves the reaction of 2-chloropyridine-4-carboxaldehyde with hydrazine hydrate to form the corresponding hydrazone, followed by cyclization under acidic conditions to yield the pyrazol ring.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems can be employed to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Chloropyridin-4-yl)-1H-pyrazol-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with different functional groups.
Reduction: Reduction reactions can be used to modify the compound's structure.
Substitution: Substitution reactions at different positions on the pyridine and pyrazol rings can lead to a variety of products.
Common Reagents and Conditions:
Oxidation reactions may use reagents such as potassium permanganate or chromium(VI) oxide.
Reduction reactions can be carried out using hydrogen gas or metal hydrides like lithium aluminum hydride.
Substitution reactions often involve nucleophiles or electrophiles under specific conditions.
Major Products Formed: The major products formed from these reactions include various derivatives of the original compound, which can have different biological and chemical properties.
Scientific Research Applications
1-(2-Chloropyridin-4-yl)-1H-pyrazol-4-amine has several applications in scientific research:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a ligand for biological receptors or as a probe in biochemical assays.
Medicine: Potential therapeutic applications include its use as a precursor for drug development.
Industry: The compound can be utilized in the production of materials with specific properties.
Mechanism of Action
The mechanism by which 1-(2-Chloropyridin-4-yl)-1H-pyrazol-4-amine exerts its effects involves its interaction with molecular targets and pathways. The compound may bind to specific receptors or enzymes, leading to biological responses. The exact mechanism can vary depending on the context in which the compound is used.
Comparison with Similar Compounds
1-(2-Chloropyridin-4-yl)-1H-pyrazol-4-amine can be compared with other similar compounds, such as:
2-Chloropyridine-4-methanol: This compound has a methanol group instead of the pyrazol ring.
(2-Chloropyridin-4-yl)methanamine: This compound has an amine group instead of the pyrazol ring.
Uniqueness: The presence of the pyrazol ring in this compound distinguishes it from other similar compounds, providing unique chemical and biological properties.
Conclusion
This compound is a versatile compound with significant potential in various scientific and industrial applications. Its unique structure and reactivity make it a valuable tool for researchers and industry professionals alike.
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Properties
Molecular Formula |
C8H7ClN4 |
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Molecular Weight |
194.62 g/mol |
IUPAC Name |
1-(2-chloropyridin-4-yl)pyrazol-4-amine |
InChI |
InChI=1S/C8H7ClN4/c9-8-3-7(1-2-11-8)13-5-6(10)4-12-13/h1-5H,10H2 |
InChI Key |
QCFFKWBHMQGQLQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(C=C1N2C=C(C=N2)N)Cl |
Origin of Product |
United States |
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